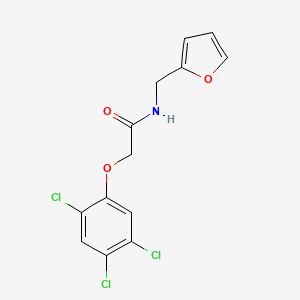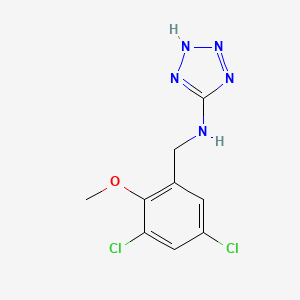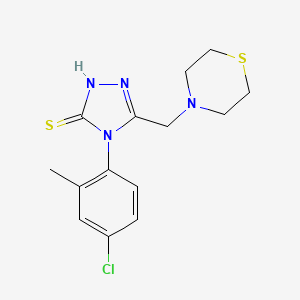
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been a growing interest in the synthesis and biological evaluation of chalcones, including 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Wirkmechanismus
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are associated with inflammation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone. One direction is to investigate its potential use in the treatment of diabetes and its associated complications such as diabetic nephropathy and retinopathy. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for use in drug development.
Synthesemethoden
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-chloro-6-fluorobenzaldehyde and 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-9-6-11(16(21)8-14(9)19)15(20)7-10-12(17)4-3-5-13(10)18/h3-6,8,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJZQHFNYHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![6-{[4-(tert-butylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5879620.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)


![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

